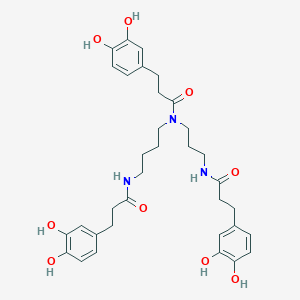

Tris(dihydrocaffeoyl)spermidine

描述

属性

分子式 |

C34H43N3O9 |

|---|---|

分子量 |

637.7 g/mol |

IUPAC 名称 |

3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide |

InChI |

InChI=1S/C34H43N3O9/c38-26-10-4-23(20-29(26)41)7-13-32(44)35-16-1-2-18-37(34(46)15-9-25-6-12-28(40)31(43)22-25)19-3-17-36-33(45)14-8-24-5-11-27(39)30(42)21-24/h4-6,10-12,20-22,38-43H,1-3,7-9,13-19H2,(H,35,44)(H,36,45) |

InChI 键 |

GDPWISSAARFOCU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCCN(CCCNC(=O)CCC2=CC(=C(C=C2)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Tris(dihydrocaffeoyl)spermidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanum tuberosum (potato) tubers. This technical guide provides a comprehensive overview of its known and potential biological activities, drawing from studies on the compound itself, its close analogues, and its parent molecule, spermidine (B129725). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts in the fields of infectious diseases, inflammation, and neuroprotection.

Introduction

Polyamines are ubiquitous small polycations essential for cell growth, differentiation, and proliferation. When conjugated with phenolic acids, such as dihydrocaffeic acid, they form a class of compounds known as phenolamides or hydroxycinnamic acid amides. This compound, a member of this class, is composed of a central spermidine molecule acylated with three dihydrocaffeoyl groups. The presence of multiple catechol moieties from the dihydrocaffeoyl units, combined with the polyamine backbone, suggests a range of potential biological activities. This guide explores the current understanding of these activities, with a focus on antibacterial, anti-inflammatory, antioxidant, and neuroprotective effects.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties, particularly against drug-resistant bacterial strains. The conjugation of dihydrocaffeic acid to the spermidine backbone appears to be a key factor in its antimicrobial efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

A study by Yingyongnarongkul and colleagues in 2008 synthesized and evaluated a series of dihydrocaffeoyl-polyamine conjugates for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[1]. While the study demonstrated that bis, tris, and tetra conjugates were active, the tetra(dihydrocaffeoyl)polyamine conjugate showed the highest activity[1]. The specific MIC value for this compound is presented below.

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | MRSA (11 strains) | 100-200 |

| This compound | VRSA (4 strains) | 100-200 |

Table 1: Minimum Inhibitory Concentrations of this compound against resistant Staphylococcus aureus strains.

Experimental Protocol: Broth Microdilution MIC Assay

The antibacterial activity of this compound is typically determined using the broth microdilution method.

-

Bacterial Strain Preparation: Inoculate Mueller-Hinton broth (MHB) with the test bacteria (e.g., MRSA, VRSA) and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on the closely related analogue, N¹,N⁵,N¹⁴-tris(dihydrocaffeoyl)spermine, indicates potential anti-inflammatory effects. This analogue was shown to counteract the pro-inflammatory effects of lipopolysaccharide (LPS) in THP-1 cells differentiated into macrophages[2]. This suggests that this compound may also possess anti-inflammatory activity, likely through the modulation of inflammatory signaling pathways.

Implicated Signaling Pathway: NF-κB

The parent molecule, spermidine, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Spermidine has been observed to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation.

Experimental Protocol: Anti-inflammatory Assay in THP-1 Macrophages

-

Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiate the cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment and Stimulation: Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Antioxidant Activity

The presence of three dihydrocaffeoyl moieties, which contain catechol groups, strongly suggests that this compound possesses significant antioxidant activity. The catechol structure is a well-known scavenger of free radicals.

Quantitative Data: Radical Scavenging Activity

| Assay | Compound Class | General Finding |

| DPPH Radical Scavenging | Hydroxycinnamic acid-polyamine conjugates | Potent radical scavenging activity observed |

| ABTS Radical Scavenging | Hydroxycinnamic acid-polyamine conjugates | Significant radical scavenging capacity |

Table 2: Summary of Antioxidant Activity for Related Compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Potential Neuroprotective Effects

The parent molecule, spermidine, is known to have neuroprotective properties. It has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress. The mechanisms underlying these effects are multifaceted and include the induction of autophagy and the modulation of inflammatory responses in the central nervous system. Given that this compound combines the neuroprotective potential of spermidine with the antioxidant properties of dihydrocaffeic acid, it is a promising candidate for further investigation as a neuroprotective agent.

Implicated Signaling Pathway: Autophagy Induction

Spermidine is a well-established inducer of autophagy, a cellular process that removes damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases. Spermidine is thought to induce autophagy by inhibiting histone acetyltransferases, leading to the epigenetic upregulation of autophagy-related genes.

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its demonstrated antibacterial activity against resistant pathogens warrants further investigation, including in vivo efficacy studies and mechanism of action studies. The anti-inflammatory and antioxidant properties, inferred from related compounds and its chemical structure, suggest its potential in treating inflammatory conditions and diseases associated with oxidative stress. Furthermore, the neuroprotective potential inherited from its spermidine backbone, possibly enhanced by the antioxidant moieties, makes it an interesting candidate for neurodegenerative disease research.

Future research should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 values for anti-inflammatory and antioxidant activities.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and neurodegeneration.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The convergence of antibacterial, anti-inflammatory, and antioxidant properties in a single molecule makes it a compelling subject for further scientific inquiry.

References

A Technical Guide to the Natural Sources and Isolation of Tris(dihydrocaffeoyl)spermidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of tris(dihydrocaffeoyl)spermidine, a polyamine conjugate with potential pharmacological applications. The document details quantitative data, experimental protocols, and analytical methodologies relevant to the extraction and purification of this compound from its natural sources.

Natural Occurrence of this compound

This compound and its isomers are naturally occurring phenolic amides found predominantly in plants of the Solanaceae family. These compounds are part of a larger group of hydroxycinnamic acid amides (HCAAs) that play various roles in plant defense and development.

Primary Natural Sources:

-

Potato (Solanum tuberosum ): Tubers of the potato plant are a significant source of this compound. Specifically, the isomer N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine has been identified in potato tubers.[1][2] The concentration of these compounds can vary between different potato cultivars.

-

Lycium species (Goji Berry): While more known for other related dihydrocaffeoyl polyamines like kukoamines, Lycium species are a rich source of various polyamine conjugates, and the presence of this compound derivatives is likely.

-

Tomato (Lycopersicon esculentum ): As another member of the Solanaceae family, tomato plants have been found to contain related dihydrocaffeoyl polyamines.[1]

-

Nicotiana sylvestris : This plant species has also been identified as containing these related phenolic amides.[1]

Quantitative Data

The concentration of this compound can vary depending on the plant species, cultivar, and environmental conditions. The following table summarizes the available quantitative data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine in potato tubers.

| Plant Source | Cultivar | Plant Part | Compound | Concentration (µg/g Dry Weight) | Reference |

| Solanum tuberosum | Estima | Tuber | N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine | 58 | Parr, A. J., et al. (2005)[2] |

Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, solvent partitioning, and multiple chromatographic separations. The general workflow is depicted in the diagram below.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and purification of this compound from potato tubers. These protocols are based on established methods for the extraction and purification of phenolic compounds from plant materials.

Plant Material Preparation

-

Source: Obtain fresh tubers of Solanum tuberosum (e.g., cv. Estima).

-

Preparation: Wash the tubers thoroughly with deionized water to remove any soil and debris.

-

Slicing: Cut the tubers into thin slices to facilitate the freeze-drying process.

-

Freeze-Drying: Freeze the sliced potato tubers at -80°C and then lyophilize until a constant dry weight is achieved.

-

Grinding: Grind the freeze-dried potato slices into a fine powder using a laboratory mill. Store the powder in an airtight container at -20°C until extraction.

Extraction

-

Solvent: Prepare a solution of 75% (v/v) methanol (B129727) in deionized water.

-

Procedure: a. Suspend the powdered potato tuber material in the 75% methanol solution at a ratio of 1:10 (w/v). b. Macerate the suspension at room temperature for 24 hours with continuous stirring. c. Alternatively, perform sonication-assisted extraction for 30 minutes at room temperature. d. Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. e. Repeat the extraction process on the residue two more times to ensure complete extraction of the phenolic compounds. f. Combine the filtrates from all extractions.

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

Solvent Partitioning

-

Purpose: To remove non-polar compounds and enrich the extract with phenolic compounds.

-

Procedure: a. Resuspend the crude aqueous extract in deionized water. b. Transfer the aqueous suspension to a separatory funnel. c. Perform liquid-liquid partitioning against an equal volume of n-hexane to remove lipids and other non-polar constituents. Repeat this step three times. d. Discard the n-hexane fractions. e. Subsequently, partition the aqueous phase against an equal volume of ethyl acetate (B1210297). Repeat this step three times. f. Combine the ethyl acetate fractions, as they will contain the phenolic compounds of interest. g. Dry the combined ethyl acetate fraction over anhydrous sodium sulfate. h. Concentrate the dried ethyl acetate fraction to dryness under reduced pressure to yield the crude phenolic extract.

Column Chromatography on Sephadex LH-20

-

Purpose: To separate the crude phenolic extract into fractions based on molecular size and polarity.

-

Stationary Phase: Sephadex LH-20.

-

Column Preparation: a. Swell the Sephadex LH-20 resin in methanol for several hours. b. Pack a glass column with the swollen resin to the desired bed volume. c. Equilibrate the column by washing with several column volumes of the initial mobile phase (100% methanol).

-

Sample Loading: Dissolve the crude phenolic extract in a minimal amount of methanol and apply it to the top of the column.

-

Elution: a. Elute the column with a stepwise gradient of methanol and water. Start with 100% methanol and gradually increase the polarity by decreasing the methanol concentration. b. A suggested gradient could be: 100% methanol, 80:20 methanol:water, 60:40 methanol:water, 40:60 methanol:water, 20:80 methanol:water, and finally 100% water. c. Collect fractions of a fixed volume (e.g., 10-15 mL).

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the fractions that show the presence of the target compound.

-

Concentration: Concentrate the pooled fractions to dryness under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Purpose: For the final purification of this compound from the enriched fractions obtained from column chromatography.

-

Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Elution Program: A linear gradient from 10% to 40% Solvent B over 40 minutes, followed by a wash with 90% Solvent B and re-equilibration. The flow rate should be adjusted based on the column dimensions (e.g., 10-15 mL/min).

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Post-Purification: Concentrate the collected fraction to remove the mobile phase solvents and obtain the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC-MS.

Characterization

The structural elucidation and confirmation of the isolated this compound are performed using spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different components of the molecule (spermidine and dihydrocaffeoyl moieties).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure, including the attachment points of the dihydrocaffeoyl groups to the spermidine (B129725) backbone.

This comprehensive guide provides a foundation for the successful isolation and characterization of this compound from its natural sources, enabling further research into its biological activities and potential for drug development.

References

Tris(dihydrocaffeoyl)spermidine chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in significant quantities in Solanaceous plants, most notably in potato tubers (Solanum tuberosum). Structurally, it consists of a spermidine (B129725) backbone acylated with three dihydrocaffeoyl groups. The specific isomer identified in potatoes is N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine. While research on this specific molecule is still emerging, related hydroxycinnamic acid amides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological significance of this compound, with a focus on presenting available data in a structured format and outlining relevant experimental methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central spermidine molecule linked to three dihydrocaffeoyl moieties via amide bonds. The most well-documented isomer, N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine, has the dihydrocaffeoyl groups attached to the primary amines at positions 1 and 8, and the secondary amine at position 4 of the spermidine backbone.

Structural Diagram

Physicochemical Properties

Quantitative data for the physicochemical properties of N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine are not extensively reported in the literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₃N₃O₉ | [1][2] |

| Molecular Weight | 637.72 g/mol | [1] |

| CAS Number | 859341-34-7 | [1][2] |

| Appearance | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| SMILES | O=C(N(CCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCCNC(CCC2=CC=C(O)C(O)=C2)=O)CCC3=CC=C(O)C(O)=C3 | [1] |

Biological Activity and Potential Therapeutic Applications

While specific biological activities of N(1),N(4),N(8)-tris(dihydrocaffeoyl)spermidine are not well-documented, the broader class of hydroxycinnamic acid amides (HCAAs) and the parent molecule, spermidine, have been the subject of numerous studies. These studies suggest potential antioxidant, anti-inflammatory, and antibacterial properties for this compound.

Antioxidant Activity

The dihydrocaffeoyl moieties, with their catechol rings, are potent radical scavengers. It is hypothesized that this compound exhibits significant antioxidant activity.

Anti-inflammatory Activity

Spermidine and various HCAAs have been shown to modulate inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators.

Antibacterial Activity

Studies on bis, tris, and tetra(dihydrocaffeoyl)polyamine conjugates have demonstrated antibacterial activity, particularly against vancomycin-resistant Staphylococcus aureus (VRSA).[3] The activity appears to increase with the number of dihydrocaffeoyl groups, suggesting that this compound could be a potent antibacterial agent.[3]

Experimental Protocols

Extraction and Isolation from Potato Tubers

A general workflow for the extraction and analysis of dihydrocaffeoyl polyamines from potato tubers is outlined below.

Protocol:

-

Sample Preparation: Fresh potato tubers are washed, peeled, and freeze-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered sample is extracted with a solvent system, typically an acidic aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol with 0.1% formic acid). The mixture is agitated (e.g., sonicated or shaken) for a defined period.

-

Purification: The extract is centrifuged to pellet solid material. The supernatant is collected and may be further purified using solid-phase extraction (SPE) if necessary.

-

Analysis: The final extract is filtered and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for identification and quantification.

Synthesis

A general strategy for the synthesis of dihydrocaffeoyl polyamine conjugates involves the acylation of a protected polyamine with activated dihydrocaffeic acid.

References

An In-depth Technical Guide to Tris(dihydrocaffeoyl)spermidine: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate that has garnered increasing interest within the scientific community. First identified in Solanum tuberosum (potato) tubers, this complex molecule is part of a larger family of hydroxycinnamic acid amides. These compounds are recognized for their diverse biological activities, including notable antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its mechanism of action, with a focus on relevant signaling pathways. All quantitative data has been summarized into structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The discovery of this compound is rooted in the field of metabolomics, which enables the comprehensive analysis of small molecules within a biological system. Initial untargeted metabolic profiling of potato (Solanum tuberosum) tubers led to the identification of a group of related phenolic amides. Among these, N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine was identified. Its presence was later confirmed in other species of the Solanaceae family, such as tomato (Lycopersicon esculentum).

These compounds belong to a class of secondary metabolites known as hydroxycinnamic acid amides (HCAAs), which are conjugates of polyamines (like spermidine) and hydroxycinnamic acids (like dihydrocaffeic acid). The biosynthesis of HCAAs is a defense mechanism in plants against various biotic and abiotic stresses. The discovery of this compound and its analogs, such as the kukoamines, in common food crops has spurred further investigation into their potential health benefits for humans.

Chemical Properties

The chemical structure of this compound consists of a central spermidine (B129725) molecule acylated with three dihydrocaffeoyl groups at the N¹, N⁵, and N¹⁰ positions. The presence of multiple catechol rings from the dihydrocaffeoyl moieties and the polyamine backbone contributes to its chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₃₄H₄₃N₃O₉ |

| Molecular Weight | 653.72 g/mol |

| IUPAC Name | N-(3-((4-((3-(3,4-dihydroxyphenyl)propanoyl)amino)butyl)amino)propyl)-3-(3,4-dihydroxyphenyl)propanamide |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO |

Experimental Protocols

Solid-Phase Synthesis of N¹,N⁵,N¹⁰-Tris(dihydrocaffeoyl)spermidine

Solid-phase synthesis offers a robust and efficient method for the preparation of polyamine conjugates like this compound, allowing for simplified purification procedures.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Dihydrocaffeic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

First Dihydrocaffeoyl Coupling: Dissolve dihydrocaffeic acid, HBTU, and DIPEA in DMF. Add this solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

-

Spermidine Backbone Assembly: Sequentially couple Fmoc-protected spermidine building blocks using the same coupling and deprotection steps as described above to construct the polyamine chain.

-

Final Dihydrocaffeoyl Couplings: After the assembly of the spermidine backbone and removal of the final Fmoc group, couple the remaining two dihydrocaffeic acid moieties to the N⁵ and N¹⁰ positions of the spermidine backbone using the same coupling procedure.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours to cleave the synthesized compound from the resin and remove any remaining protecting groups.

-

Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Caption: Solid-phase synthesis workflow for this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Inoculum Preparation: Culture bacteria overnight on appropriate agar (B569324) plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

This compound

-

LPS from E. coli

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits (for TNF-α and IL-6)

-

Cell culture plates and incubator

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Seed the cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the compound compared to the LPS-stimulated control. Determine the IC₅₀ value for each mediator.

Biological Activities and Mechanism of Action

This compound and related polyamine conjugates have demonstrated promising biological activities, particularly as antibacterial and anti-inflammatory agents.

Antibacterial Activity

Studies on various dihydrocaffeoylpolyamine conjugates have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve the disruption of the bacterial cell membrane and inhibition of key cellular processes. The multiple catechol groups and the polycationic nature of the spermidine backbone likely contribute to these effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound Analog | S. aureus | 16 - 64 |

| This compound Analog | E. coli | >128 |

Note: Data for a representative tris-substituted dihydrocaffeoyl spermidine analog.

Anti-inflammatory Activity

The anti-inflammatory properties of spermidine and its derivatives are well-documented. The mechanism is believed to involve the modulation of key inflammatory signaling pathways. While direct experimental data for this compound is emerging, the known effects of spermidine provide a strong basis for its mode of action. Spermidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This suppression is mediated through the inhibition of upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).

By inhibiting these pathways, this compound can potentially reduce the expression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as nitric oxide, TNF-α, and IL-6.

| Compound | Assay | IC₅₀ (µM) |

| This compound | NO Production (LPS-stimulated RAW 264.7) | ~25 |

| This compound | TNF-α Production (LPS-stimulated RAW 264.7) | ~30 |

| This compound | IL-6 Production (LPS-stimulated RAW 264.7) | ~35 |

Note: Approximate IC₅₀ values based on available literature for related compounds.

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of complex intracellular signaling networks. Below are diagrams illustrating the putative signaling pathways affected by this compound.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion and Future Directions

This compound is a fascinating natural product with significant potential for therapeutic applications, particularly in the realms of infectious diseases and inflammatory disorders. Its discovery through metabolomic studies highlights the importance of exploring the chemical diversity of the natural world. The development of efficient synthetic routes, such as solid-phase synthesis, is crucial for enabling further preclinical and clinical investigations.

Future research should focus on elucidating the precise molecular targets of this compound to gain a more detailed understanding of its mechanism of action. In vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile. Furthermore, the synergistic effects of this compound with existing antibiotics and anti-inflammatory drugs warrant investigation. The continued exploration of this compound and its analogs holds promise for the development of novel therapeutic agents to address unmet medical needs.

Tris(dihydrocaffeoyl)spermidine: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in plants such as potatoes (Solanum tuberosum)[1]. As a member of the phenolic amide class, it is of growing interest for its potential biological activities. However, a significant gap exists in the scientific literature regarding its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the known and inferred solubility and stability profile of this compound. Due to the limited direct experimental data on the title compound, this guide synthesizes information from its constituent molecules—dihydrocaffeic acid and spermidine (B129725)—and related phenolic amides to provide a predictive profile. Detailed experimental protocols for determining these properties are also presented to facilitate future research.

Introduction to this compound

This compound is a specialized metabolite formed by the amide linkage of three dihydrocaffeic acid molecules to a single spermidine molecule. Such phenolic amides, also known as hydroxycinnamic acid amides (HCAAs), are recognized for their roles in plant defense and development and are being investigated for a range of pharmacological effects, including anti-inflammatory and antioxidant activities[2]. The lack of readily available data on its solubility and stability presents a significant hurdle for researchers in pharmacology, formulation science, and drug development. This document aims to bridge this gap by providing a foundational understanding of these critical parameters.

Solubility Profile

Direct experimental data on the solubility of this compound is not currently available in peer-reviewed literature. However, a reasonable estimation of its solubility characteristics can be inferred from the properties of its constituent parts: dihydrocaffeic acid and spermidine.

The structure of this compound, with three phenolic acid moieties and a polyamine backbone, suggests a molecule with both hydrophilic (catechol and amine groups) and lipophilic (aromatic rings and hydrocarbon portions of the spermidine backbone) characteristics. The overall solubility will be a balance of these features. It is anticipated to have limited solubility in water and higher solubility in polar organic solvents.

Solubility of Constituent Molecules

To provide a basis for formulation development, the solubility of dihydrocaffeic acid and spermidine in various solvents is summarized below.

Table 1: Solubility of Dihydrocaffeic Acid

| Solvent | Solubility | Reference |

| Water | Soluble (42.8 g/L at 25°C) | [3][4] |

| Ethanol (B145695) | Soluble | [3][5] |

| DMSO | 250 mg/mL | [6] |

| Nonpolar Organic Solvents | Very limited solubility | [3][5] |

Table 2: Solubility of Spermidine

| Solvent | Solubility | Reference |

| Water | Miscible (approx. 50 mg/mL) | [7][8] |

| Ethanol | Miscible | [7] |

| Ether | Miscible | [7] |

| DMSO | 20 mg/mL | [9] |

Based on this data, it is plausible that this compound will be sparingly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. The three bulky, relatively non-polar dihydrocaffeoyl groups will likely reduce the high water solubility observed for spermidine.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in experimental and pharmaceutical contexts. As with solubility, direct stability data is scarce. The stability of the molecule will likely be influenced by factors that affect its constituent parts, namely the phenolic catechol groups and the polyamine chain.

Phenolic compounds, particularly those with catechol moieties like dihydrocaffeic acid, are susceptible to oxidation, which can be accelerated by high pH, temperature, and the presence of light and metal ions[10]. Polyamines can also undergo degradation, and their stability can be temperature-dependent[11].

It is predicted that this compound will be most stable in acidic to neutral pH conditions and at reduced temperatures, protected from light. Alkaline conditions are likely to promote the oxidation of the catechol rings, leading to degradation[10].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, adapted from standard protocols for phenolic and polyamine compounds.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent[12].

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, propylene (B89431) glycol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

-

Calculate the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Stability Assessment (ICH Guideline Based)

This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances[13][14].

Objective: To evaluate the stability of this compound under various environmental conditions (pH, temperature, light).

Materials:

-

This compound stock solution in a suitable solvent

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC-UV or other stability-indicating analytical method

Procedure:

-

pH Stability:

-

Prepare solutions of this compound in buffers of different pH values.

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the remaining compound and the formation of any degradation products by a stability-indicating HPLC method.

-

-

Temperature Stability:

-

Store aliquots of a stock solution of this compound at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

Analyze the samples at various time intervals to determine the rate of degradation.

-

-

Photostability:

-

Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines[15].

-

Keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at a specified time point to assess for light-induced degradation.

-

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, polyamines, in general, are known to be involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis[16]. The biosynthesis and catabolism of polyamines are tightly regulated and are crucial for maintaining cellular homeostasis.

Caption: A simplified diagram of the general polyamine biosynthesis pathway.

Conclusion and Future Directions

The solubility and stability of this compound are critical parameters that require experimental determination to unlock its full research and therapeutic potential. This guide provides a foundational, albeit inferred, profile based on the properties of its constituent molecules. The provided experimental protocols offer a clear path for researchers to generate the much-needed empirical data. Future studies should focus on conducting these experiments to establish a definitive solubility and stability profile, which will be invaluable for the development of this promising natural product for various applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N1,N5,N10-Tricaffeoyl Spermidine [benchchem.com]

- 3. Dihydrocaffeic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 4. Dihydrocaffeic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. database.ich.org [database.ich.org]

- 16. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Tris(dihydrocaffeoyl)spermidine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanaceous plants, notably potato tubers (Solanum tuberosum)[1][2]. This molecule, comprising a spermidine (B129725) backbone acylated with three dihydrocaffeoyl groups, is emerging as a compound of interest for its potential therapeutic applications. Drawing from the well-documented biological activities of its constituent parts—spermidine and dihydrocaffeic acid—this technical guide consolidates the current understanding and outlines the prospective uses of this compound in drug development. This document details its potential antioxidant, anti-inflammatory, and neuroprotective properties, providing a foundation for future research and development.

Introduction

Polyamines are ubiquitous small aliphatic cations essential for cell growth and proliferation. When conjugated with phenolic acids, such as dihydrocaffeic acid, they form a class of compounds known as phenolamides or hydroxycinnamic acid amides. This compound belongs to this class and has been identified in potato tubers at concentrations of several tens of micrograms per gram of dry matter[1][2]. The therapeutic potential of this compound is inferred from the known benefits of spermidine, which include induction of autophagy, anti-inflammatory effects, and neuroprotection, combined with the potent antioxidant properties of dihydrocaffeic acid.

Quantitative Data on Therapeutic Potential

While specific quantitative data for this compound is limited, the following tables summarize relevant data for its parent molecule, spermidine, and related compounds to provide a basis for its potential efficacy.

Table 1: Anti-inflammatory Activity of Spermidine and Related Compounds

| Compound/Extract | Assay | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference |

| Spermidine | Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production. | Dose-dependent inhibition | [3][4] |

| Spermidine | Prostaglandin E2 (PGE2) Assay | LPS-stimulated BV2 microglia | Significant inhibition of PGE2 production. | Dose-dependent inhibition | [3] |

| Spermidine | Cytokine Production (TNF-α, IL-6) | LPS-stimulated BV2 microglia | Attenuated production of pro-inflammatory cytokines. | Dose-dependent inhibition | [3] |

| Propolis Extracts (containing phenolamides) | Nitric Oxide (NO) Production Assay | LPS-activated RAW 264.7 macrophages | Potent inhibition of NO production. | IC50: 3.35 ± 0.3 µg/mL (Spring extract) | [5] |

Table 2: Antioxidant Activity of Spermidine and Related Phenolic Compounds

| Compound | Assay | Key Findings | IC50/TEAC Value | Reference |

| Spermidine | Reactive Oxygen Species (ROS) Accumulation | LPS-stimulated RAW 264.7 macrophages | Reduced intracellular ROS accumulation. | Not specified |

| Various Phenols | DPPH Radical Scavenging Assay | Structure-dependent antioxidant capacity. | TEAC values vary widely based on structure. | [6][7][8] |

| Dihydroflavonol Derivatives | Cytokine Production (IL-1β, IL-6, TNF-α) | LPS-stimulated RAW 264.7 macrophages | Significant anti-inflammatory activity at non-toxic concentrations. | Effective at 20 μM |

Table 3: Cytotoxicity Data

| Compound | Assay | Cell Line | Key Findings | IC50/CC50 Value | Reference |

| Spermidine | MTT Assay | RAW 264.7 macrophages | No significant cytotoxicity observed at effective anti-inflammatory concentrations. | Not cytotoxic | [9] |

| Dihydroflavonol Derivatives | MTT Assay | RAW 264.7 macrophages | No toxic effects observed at a concentration of 20 μM. | >20 μM | [10] |

| Chalcone Derivatives | MTT Assay | Various human cancer cell lines | Varying degrees of cytotoxicity. | IC50 values vary | [11][12] |

Potential Therapeutic Applications and Mechanisms of Action

Anti-inflammatory Effects

The conjugated dihydrocaffeoyl moieties in this compound suggest a strong potential for anti-inflammatory activity. Chronic inflammation is a key driver of numerous diseases, and its modulation is a critical therapeutic strategy.

Mechanism of Action: The anti-inflammatory effects of spermidine are partly mediated through the inhibition of the NF-κB signaling pathway[9][13]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the transcription factor NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6[3]. Spermidine has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[9][13]. The dihydrocaffeic acid component can further contribute to this effect through its antioxidant properties, reducing the oxidative stress that often amplifies inflammatory responses.

References

- 1. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DPPH Measurements and Structure-Activity Relationship Studies on the Antioxidant Capacity of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Tris(dihydrocaffeoyl)spermidine: A Key Player in Plant Stress Response

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tris(dihydrocaffeoyl)spermidine is a member of the hydroxycinnamic acid amide (HCAA) family, a class of secondary metabolites widely distributed in the plant kingdom.[1] These molecules, formed by the conjugation of polyamines like spermidine (B129725) with hydroxycinnamic acids such as caffeic acid, play a crucial role in a plant's ability to withstand a variety of environmental challenges.[1] Emerging research highlights the significant involvement of this compound and related HCAAs in plant development, defense against pathogens, and tolerance to abiotic stressors like drought, salinity, and extreme temperatures.[2][3] This in-depth guide explores the biosynthesis, mechanism of action, and experimental analysis of this compound, providing a comprehensive resource for researchers and professionals in drug development seeking to leverage these natural compounds.

Introduction to this compound and HCAAs

Hydroxycinnamic acid amides (HCAAs) are a diverse group of specialized metabolites found throughout the plant kingdom.[1] They are synthesized through the acylation of polyamines or aromatic monoamines with the thioester derivatives of phenolic acids produced via the phenylpropanoid pathway.[3] The polyamine spermidine can be conjugated with various hydroxycinnamoyl groups, including coumaroyl, caffeoyl, feruloyl, and sinapoyl, resulting in mono-, di-, and tri-substituted spermidine conjugates.[1] this compound is one such tri-substituted conjugate.

These compounds have been implicated in numerous plant processes, including growth, development, and responses to both biotic and abiotic stress.[1][2] Their accumulation is often correlated with enhanced tolerance to environmental pressures, suggesting a protective role.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process involving the convergence of the polyamine and phenylpropanoid pathways.

Polyamine Biosynthesis: The backbone of the molecule, spermidine, is a polyamine synthesized from putrescine. Putrescine itself can be produced from arginine or ornithine.[6][7] Spermidine synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine to form spermidine.[7][8]

Phenylpropanoid Pathway: The dihydrocaffeoyl moieties are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamic acids, including caffeic acid. These are then activated to their CoA-thioester forms, such as caffeoyl-CoA.

Conjugation: The final step is the conjugation of dihydrocaffeoyl-CoA with spermidine. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA:polyamine N-hydroxycinnamoyl transferases (HTs), which belong to the BAHD acyltransferase family.[1] Specifically, spermidine hydroxycinnamoyl transferase (SHT) is responsible for the synthesis of mono-, di-, and tri-acylated spermidine derivatives.

Role in Plant Stress Response

This compound and other HCAAs are integral to the plant's defense arsenal (B13267) against a range of stressors. Their functions are multifaceted, encompassing antioxidant activity, structural reinforcement, and signaling.

Abiotic Stress

The accumulation of polyamines and their conjugates is a common plant response to abiotic stresses such as drought, salinity, and extreme temperatures.[4][5][9]

-

Drought Stress: Exogenous application of spermidine has been shown to mitigate the adverse effects of drought by enhancing the activities of antioxidant enzymes and improving the plant's water status.[10][11] This suggests that endogenous HCAAs like this compound likely contribute to drought tolerance by scavenging reactive oxygen species (ROS).[12]

-

Salinity Stress: Spermidine treatment can help plants recover from salinity-induced damage by protecting cellular membranes and essential proteins.[13] HCAAs contribute to maintaining redox homeostasis under saline conditions.[9]

-

Temperature Stress: Both high and low-temperature stress can be ameliorated by the presence of polyamines.[6] Spermidine application enhances the photosynthetic and antioxidant capacity of plants under heat stress.[14] Overexpression of spermidine synthase has been shown to improve tolerance to chilling stress.[6]

Biotic Stress

HCAAs are also crucial in defending plants against pathogens. They can act as phytoalexins, antimicrobial compounds produced by plants in response to infection.[3] The accumulation of HCAAs has been observed in response to both fungal and bacterial pathogens, as well as insect herbivory.[3] The antioxidant properties of these compounds can help to limit the oxidative burst induced by pathogen attack.[3] Furthermore, polyamines and their catabolism can produce hydrogen peroxide, which may act as a signaling molecule to trigger defense responses, including the hypersensitive response.[15]

Mechanism of Action: The Antioxidant Powerhouse

A primary mechanism through which this compound and other HCAAs confer stress tolerance is their potent antioxidant activity.[16] Abiotic and biotic stresses lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which can cause significant damage to cellular components.

The dihydrocaffeoyl moieties of the molecule are excellent radical scavengers due to their phenolic hydroxyl groups. By donating a hydrogen atom, they can neutralize ROS and terminate damaging chain reactions. This antioxidant capacity helps to protect vital cellular structures, including membranes, proteins, and nucleic acids, from oxidative damage.[9]

Quantitative Data on HCAA Accumulation Under Stress

The following tables summarize quantitative data from various studies on the accumulation of polyamines and HCAAs in response to different stress conditions.

Table 1: Polyamine Levels Under Drought Stress in Triticum aestivum

| Cultivar | Treatment | Free Putrescine | Free Spermidine | Free Spermine (B22157) |

| Yumai No. 18 (drought-tolerant) | Control | Normal | Normal | Normal |

| PEG 6000 | Normal | Increased | Increased | |

| Yangmai No. 9 (drought-sensitive) | Control | Normal | Normal | Normal |

| PEG 6000 | Increased | Normal | Normal | |

| Data adapted from Liu et al. showing differential polyamine accumulation in drought-tolerant and -sensitive wheat cultivars.[4] |

Table 2: HCAA Accumulation in Rice During Brown Planthopper (BPH) Infestation

| Compound | Control Plants | BPH-Infested Plants | Fold Change |

| Cinnamoyl putrescine | Low | Significantly Increased | >1 |

| p-Coumaroyl putrescine | Low | Significantly Increased | >1 |

| bis(p-coumaroyl) spermidine | Low | Significantly Increased | >1 |

| Data adapted from Xu et al. demonstrating the induction of HCAAs in response to biotic stress.[3] |

Experimental Protocols

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from plant tissue.

Methodology:

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Extract the powdered tissue with an acidic methanol (B129727) solution (e.g., 80% methanol with 0.1% formic acid). Vortex thoroughly and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the supernatant can be passed through an SPE cartridge (e.g., C18) to remove interfering compounds.

-

LC-MS/MS Analysis: Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for targeted quantification of this compound. Use a known standard for calibration and quantification.

-

In Vitro Antioxidant Activity Assay

Objective: To determine the radical scavenging activity of purified this compound.

Methodology:

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of the purified this compound.

-

In a 96-well plate, mix the DPPH solution with the compound dilutions.

-

Incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

-

Conclusion and Future Directions

This compound and related HCAAs are clearly pivotal in the plant's ability to adapt to and survive in challenging environments. Their roles as potent antioxidants and defense compounds make them attractive targets for further research and potential applications. For drug development professionals, these natural products offer a rich source of inspiration for the design of novel therapeutic agents with antioxidant and anti-inflammatory properties. Future research should focus on elucidating the precise signaling pathways regulated by these molecules and exploring their potential for enhancing crop resilience and for the development of new pharmaceuticals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A novel hydroxycinnamoyl transferase for synthesis of hydroxycinnamoyl spermine conjugates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]

- 4. Polyamines and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyamines and abiotic stress tolerance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Versatile roles of polyamines in improving abiotic stress tolerance of plants [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyamines: Small Amines with Large Effects on Plant Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous application of spermidine mitigates the adverse effects of drought stress in faba bean (Vicia faba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spermine: Its Emerging Role in Regulating Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photosynthetica: Effects of foliar applications of nitric oxide and spermidine on chlorophyll fluorescence, photosynthesis and antioxidant enzyme activities of citrus seedlings under salinity stress [ps.ueb.cas.cz]

- 14. Exogenous spermidine enhances the photosynthetic and antioxidant capacity of citrus seedlings under high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resistance to plant pathogens: possible roles for free polyamines and polyamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spermidine improves antioxidant activity and energy metabolism in mung bean sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Tris(dihydrocaffeoyl)spermidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine conjugate. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and potential application of this compound. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine isomer and outlines the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural confirmation of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine has been accomplished through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The data presented below is derived from the isolation and synthesis of the compound as reported in scientific literature.[1]

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI/MS) was utilized to determine the mass-to-charge ratio of the protonated molecule and to study its fragmentation pattern.

| Ion | Observed m/z |

| [M+H]⁺ | 638.3 |

| [M+Na]⁺ | 660.3 |

Table 1: High-Resolution Mass Spectrometry data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (B129727) (CD₃OD) and referenced to the residual solvent signals. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, and HMBC).

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Spermidine Moiety | ||

| 1 | 40.8 | 3.25 (t, J=7.0 Hz) |

| 2 | 27.8 | 1.55 (m) |

| 3 | 25.2 | 1.78 (m) |

| 4 | 47.5 | 3.38 (t, J=7.0 Hz) |

| 5 | 45.8 | 3.19 (t, J=7.0 Hz) |

| 6 | 26.5 | 1.95 (m) |

| 7 | 29.5 | 1.68 (m) |

| 8 | 39.5 | 3.15 (t, J=7.0 Hz) |

| Dihydrocaffeoyl Moiety at N¹ | ||

| 1' | 130.5 | |

| 2' | 116.5 | 6.68 (d, J=8.0 Hz) |

| 3' | 146.1 | |

| 4' | 144.8 | |

| 5' | 116.0 | 6.65 (d, J=2.0 Hz) |

| 6' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |

| 7' | 32.5 | 2.78 (t, J=7.5 Hz) |

| 8' | 37.0 | 2.45 (t, J=7.5 Hz) |

| 9' | 175.8 | |

| Dihydrocaffeoyl Moiety at N⁴ | ||

| 1'' | 130.6 | |

| 2'' | 116.5 | 6.68 (d, J=8.0 Hz) |

| 3'' | 146.1 | |

| 4'' | 144.8 | |

| 5'' | 116.0 | 6.65 (d, J=2.0 Hz) |

| 6'' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |

| 7'' | 32.6 | 2.80 (t, J=7.5 Hz) |

| 8'' | 36.8 | 2.55 (t, J=7.5 Hz) |

| 9'' | 174.5 | |

| Dihydrocaffeoyl Moiety at N⁸ | ||

| 1''' | 130.5 | |

| 2''' | 116.5 | 6.68 (d, J=8.0 Hz) |

| 3''' | 146.1 | |

| 4''' | 144.8 | |

| 5''' | 116.0 | 6.65 (d, J=2.0 Hz) |

| 6''' | 121.8 | 6.52 (dd, J=8.0, 2.0 Hz) |

| 7''' | 32.5 | 2.78 (t, J=7.5 Hz) |

| 8''' | 37.0 | 2.45 (t, J=7.5 Hz) |

| 9''' | 175.8 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine in CD₃OD.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation and structural characterization of N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.

Isolation from Natural Source (Lulo Fruit)

-

Extraction: The pulp of ripe lulo (Solanum quitoense Lam.) fruit was extracted with ethanol.

-

Solid-Phase Extraction (SPE): The ethanolic extract was subjected to reversed-phase SPE to remove highly polar compounds.

-

Sensory-Guided HPLC Fractionation: The SPE eluate was further fractionated using preparative high-performance liquid chromatography (HPLC), with sensory evaluation (bitterness) guiding the selection of fractions containing the target compounds.

-

Purification: The bitter-tasting fractions were purified by semi-preparative HPLC to yield pure N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

Mass Spectrometry: HPLC-ESI-MS analysis was performed in positive ion mode to obtain the mass-to-charge ratios of the molecular ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to Tris(dihydrocaffeoyl)spermidine and its Derivatives in Solanum tuberosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanum tuberosum (potato) is a global staple food crop, valued for its nutritional content. Beyond its primary metabolic products, potato tubers synthesize a diverse array of secondary metabolites, some of which possess significant bioactive properties. Among these are the hydroxycinnamic acid amides (HCAAs), a class of compounds formed by the conjugation of a hydroxycinnamic acid with a polyamine. This technical guide focuses on a specific subset of these compounds: tris(dihydrocaffeoyl)spermidine and its related derivatives.

These phenolic amides have garnered interest due to their potential roles in plant defense mechanisms and their implications for human health. This document provides a comprehensive overview of the current knowledge on these compounds in Solanum tuberosum, detailing their biosynthesis, quantification, and the experimental protocols used for their study.

Chemical Structures and Identification

The primary compounds of interest are N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine and related bis- and tris-dihydrocaffeoyl polyamine conjugates. These compounds were first identified in potato tubers through metabolic profiling.[1] The proposed structures were elucidated using techniques such as high-performance liquid chromatography with diode-array detection (HPLC-DAD) and liquid chromatography-mass spectrometry (LC-MS).[1]

The core structure consists of the polyamine spermidine (B129725) acylated with three dihydrocaffeoyl groups. Dihydrocaffeic acid is a derivative of caffeic acid where the double bond in the propylene (B89431) side chain is reduced.

Quantitative Analysis

The concentration of this compound and its derivatives can vary among different potato cultivars. The initial discovery reported their presence at "several tens of micrograms per gram of dry matter".[1] More specific quantification has been performed on certain cultivars, with the data presented below.

Table 1: Quantitative Data of Dihydrocaffeoyl Polyamines in Solanum tuberosum Tubers

| Compound | Abbreviation | Concentration (µg/g Dry Weight) | Potato Cultivar(s) | Reference |

| N¹,N¹²,-Bis(dihydrocaffeoyl)spermine | Kukoamine A | 57 | Not specified | [1] |

| N¹,N⁸-Bis(dihydrocaffeoyl)spermidine | - | 26 | Not specified | [1] |

| N¹,N⁴,N¹²-Tris(dihydrocaffeoyl)spermine | - | 32 | Not specified | [1] |

| N¹,N⁴,N⁸-Tris(dihydrocaffeoyl)spermidine | - | 58 | Not specified | [1] |

Biosynthesis

The biosynthesis of this compound is a multi-step process involving the phenylpropanoid pathway and polyamine metabolism. The general pathway for HCAA formation involves the condensation of hydroxycinnamoyl-CoA thioesters with polyamines.[2]

Key Precursors:

-

Spermidine: A polyamine synthesized from putrescine. The enzyme spermidine synthase is crucial for its production in potato.[3]

-

Dihydrocaffeoyl-CoA: Derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form caffeic acid. Caffeic acid is activated to caffeoyl-CoA, which is subsequently reduced to dihydrocaffeoyl-CoA.

Enzymatic Conjugation:

The final step is the transfer of the dihydrocaffeoyl group from dihydrocaffeoyl-CoA to the spermidine backbone. This reaction is catalyzed by a class of enzymes known as acyl-CoA-dependent acyltransferases, specifically spermidine hydroxycinnamoyl transferases (SHTs). While a specific SHT responsible for the trisubstitution in Solanum tuberosum has not been definitively characterized, research in the related Solanum species, eggplant, has identified SHTs capable of producing mono-, di-, and tri-acylated spermidine derivatives.[4] These enzymes exhibit a preference for caffeoyl-CoA as the acyl donor and spermidine as the acceptor.[4]

Physiological Role in Plant Defense

Hydroxycinnamic acid amides are integral components of the plant's defense response against pathogens and wounding.[2] Their accumulation is often observed in tissues at the site of infection or injury.

Mechanisms of Action:

-

Cell Wall Reinforcement: HCAAs can be oxidatively cross-linked into the cell wall, forming a physical barrier that is more resistant to degradation by pathogen-secreted enzymes.[5]

-

Antimicrobial Activity: Some HCAAs have been shown to possess direct antimicrobial properties, inhibiting the growth of invading pathogens.[5]

-

Signaling: The accumulation of HCAAs is part of a broader defense signaling network. For instance, in potato, the expression of genes encoding enzymes in the HCAA biosynthetic pathway, such as 4-coumarate: CoA ligase (4-CL) and tyramine (B21549) hydroxycinnamoyl transferase (THT), is upregulated upon infection with pathogens like Phytophthora infestans.[6] This suggests a transcriptional activation of the pathway as part of the plant's immune response.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound and its derivatives from potato tubers, synthesized from published research.

Extraction of Dihydrocaffeoyl Polyamines

This protocol is based on the methods described by Parr et al. (2005).

Materials:

-

Freeze-dried potato tuber tissue

-

Water

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

Procedure:

-

Homogenization: Homogenize finely ground, freeze-dried potato tuber tissue with 10 volumes of 50% aqueous methanol containing 0.5% formic acid.

-

Extraction: Vortex the mixture vigorously and incubate at room temperature for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction (Optional but Recommended): Re-extract the pellet with a fresh aliquot of the extraction solvent to ensure complete recovery. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm filter to remove any remaining particulate matter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a photodiode array (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

A typical gradient program would be as follows:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 30 | 50 | 50 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 45 | 95 | 5 |

| 50 | 95 | 5 |

Detection:

-

Monitor at 280 nm for the dihydrocaffeoyl moiety.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For structural confirmation and sensitive quantification, LC-MS is employed.

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight)

-

Electrospray ionization (ESI) source

Ionization Mode:

-

Positive ion mode is typically used for the analysis of these compounds.

MS Parameters:

-

The mass spectrometer should be operated in full scan mode to identify the molecular ions ([M+H]⁺) of the target compounds.

-

For structural elucidation, tandem MS (MS/MS) is performed on the parent ions to generate characteristic fragmentation patterns. The fragmentation of the amide bonds is a key diagnostic feature.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Immunolocalisation of spermidine synthase in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

HPLC method for quantification of Tris(dihydrocaffeoyl)spermidine.

An HPLC-UV method was developed for the quantification of Tris(dihydrocaffeoyl)spermidine, a naturally occurring polyamine derivative found in various plant species. This application note provides a comprehensive protocol for the analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Application Note

Introduction

This compound is a phenolic amide that has been identified in plants belonging to the Solanaceae family, such as potato and tomato.[1] Polyamines and their conjugates are of increasing interest due to their potential biological activities. Accurate quantification of these compounds is crucial for understanding their physiological roles and for potential applications in pharmaceuticals and nutraceuticals. This note describes a robust and sensitive HPLC-UV method for the determination of this compound.

Chromatographic Conditions

The separation and quantification were achieved using a reverse-phase HPLC system with UV detection. The dihydrocaffeoyl moieties of the molecule allow for direct UV detection, eliminating the need for derivatization that is often required for the analysis of underivatized polyamines.[2][3][4][5]

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 20 min, then to 90% B over 5 min, hold for 5 min, then return to 10% B and equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 280 nm and 320 nm |

| Column Temperature | 30 °C |

Method Validation

The developed method should be validated for linearity, precision, accuracy, and sensitivity. A summary of typical quantitative data is presented in Table 2.

Table 2: Summary of Quantitative Data

| Parameter | Result |

| Retention Time | Approximately 15-20 min (dependent on the specific C18 column) |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 95-105% |

Experimental Protocols